REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[Cl:4][C:5]1[C:10]([CH2:11]Cl)=[CH:9][CH:8]=[CH:7][N:6]=1>CCO.O>[Cl:4][C:5]1[C:10]([CH2:11][C:1]#[N:2])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|
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Name
|
|
Quantity
|
68.32 g
|
Type
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reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
136 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
255 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1CCl
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 3 L reactor, set
|
Type
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TEMPERATURE
|
Details
|
for reflux under positive nitrogen pressure
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
ADDITION
|
Details
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was added dropwise over 30 minutes
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
The whole mixture was maintained
|
Type
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TEMPERATURE
|
Details
|
at reflux for a further 150 minutes
|
Duration
|
150 min
|
Type
|
TEMPERATURE
|
Details
|
to cool just
|
Type
|
DISTILLATION
|
Details
|
the equipment set for distillation
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Type
|
CUSTOM
|
Details
|
A total of 8.5 volumes of EtOH were removed
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
ADDITION
|
Details
|
half a volume of water was added
|
Type
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CUSTOM
|
Details
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At a temperature of 40° C.
|
Type
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CUSTOM
|
Details
|
crystallised instantaneously
|
Type
|
CUSTOM
|
Details
|
to 0° C
|
Type
|
FILTRATION
|
Details
|
This mixture was filtered
|
Type
|
WASH
|
Details
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rinsed with cold water (2 vols)
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Type
|
CUSTOM
|
Details
|
dried at 45° C. in a vacuum oven overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |